molecular formula C26H31N5O4 B11548431 N-[2-(4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)ethyl]-N'-phenylethanediamide

N-[2-(4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)ethyl]-N'-phenylethanediamide

Cat. No.: B11548431
M. Wt: 477.6 g/mol
InChI Key: STQLZYBKCLPIEB-UHFFFAOYSA-N
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Description

N-(2-{4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]PIPERAZIN-1-YL}ETHYL)-N’-PHENYLETHANEDIAMIDE is a complex organic compound that features a combination of piperazine, pyrrolidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]PIPERAZIN-1-YL}ETHYL)-N’-PHENYLETHANEDIAMIDE typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Coupling with the phenyl group: This can be done using various coupling agents under controlled conditions to ensure the correct attachment of the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]PIPERAZIN-1-YL}ETHYL)-N’-PHENYLETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]PIPERAZIN-1-YL}ETHYL)-N’-PHENYLETHANEDIAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-PIPERAZINE: Shares the piperazine and phenyl groups but lacks the pyrrolidine moiety.

    N-PHENYLETHANEDIAMIDE: Contains the phenylethanediamide structure but lacks the piperazine and pyrrolidine groups.

    1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE: Contains the pyrrolidine and phenyl groups but lacks the piperazine and ethanediamide moieties.

Uniqueness

N-(2-{4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]PIPERAZIN-1-YL}ETHYL)-N’-PHENYLETHANEDIAMIDE is unique due to its combination of piperazine, pyrrolidine, and phenyl groups. This unique structure may confer specific biological activities and chemical properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

IUPAC Name

N-[2-[4-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]ethyl]-N'-phenyloxamide

InChI

InChI=1S/C26H31N5O4/c1-19-7-9-22(10-8-19)31-18-20(17-23(31)32)26(35)30-15-13-29(14-16-30)12-11-27-24(33)25(34)28-21-5-3-2-4-6-21/h2-10,20H,11-18H2,1H3,(H,27,33)(H,28,34)

InChI Key

STQLZYBKCLPIEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)CCNC(=O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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